Product packaging for 2,3,6-Trichloro-4-hydroxyphenolate(Cat. No.:)

2,3,6-Trichloro-4-hydroxyphenolate

Cat. No.: B1263153
M. Wt: 212.4 g/mol
InChI Key: ZIIRLFNUZROIBX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Phenolate (B1203915) Anion and Conjugate Base

2,3,6-Trichloro-4-hydroxyphenolate is chemically defined as a phenolate anion. ebi.ac.uk Specifically, it is the conjugate base of 2,3,5-trichlorobenzene-1,4-diol. ebi.ac.uk This means it is formed by the deprotonation of the hydroxyl group that is positioned ortho to two chlorine atoms on the benzene (B151609) ring of 2,3,5-trichlorobenzene-1,4-diol. ebi.ac.uk At a neutral pH of 7.3, this compound is the predominant chemical species. ebi.ac.uk Phenolate anions, in general, are formed from phenols and are characterized by the presence of a negatively charged oxygen atom attached to a benzene ring. This anionic nature influences their solubility, reactivity, and interaction with other molecules in the environment.

Significance as a Metabolic Intermediate in the Degradation of Chlorinated Organic Compounds

The primary significance of this compound in environmental science lies in its role as a metabolic intermediate in the breakdown of highly chlorinated organic compounds. A notable example is the degradation pathway of pentachlorophenol (B1679276) (PCP), a widely used pesticide and wood preservative.

Research has shown that in certain bacteria, such as Flavobacterium sp., the degradation of PCP involves a series of enzymatic reactions. One of the key steps is the reductive dehalogenation of tetrachloro-p-hydroquinone (TeCH), which is an earlier intermediate in the PCP degradation pathway. This reaction is catalyzed by an enzyme known as tetrachloro-p-hydroquinone reductive dehalogenase. The product of this reaction is 2,3,6-trichloro-p-hydroquinone, which exists in its deprotonated form as this compound at physiological pH. ebi.ac.uk This intermediate is then further dehalogenated to 2,6-dichloro-p-hydroquinone, continuing the breakdown process. ebi.ac.uk

The identification of this compound as a distinct step in this microbial degradation pathway is crucial for understanding how complex and persistent pollutants can be broken down into simpler, and potentially less harmful, substances by microorganisms.

Overview of Research Trajectories Related to Environmental Occurrence and Fate

Research into the environmental occurrence and fate of chlorinated phenols provides a broader context for understanding the importance of intermediates like this compound. Chlorinated phenols are recognized as ubiquitous environmental contaminants, often released from industrial waste and through the use of pesticides. medwinpublishers.comindexcopernicus.comnih.gov Their persistence in the environment is a significant concern. medwinpublishers.comindexcopernicus.com

Current research trajectories focus on several key areas:

Environmental Monitoring: Advanced analytical techniques are being used to detect and quantify the presence of chlorinated phenols and their metabolites in various environmental matrices, including soil, water, and sediment. nih.gov While specific data on the widespread occurrence of this compound is not extensively documented, the known presence of its precursor compounds, such as PCP and other trichlorophenols, suggests its transient existence in contaminated environments. nih.govnih.gov

Biotransformation Pathways: A significant area of research is dedicated to elucidating the microbial and enzymatic pathways involved in the degradation of chlorinated phenols. nih.gov Understanding the formation and subsequent transformation of intermediates like this compound is central to developing bioremediation strategies for contaminated sites.

Fate and Mobility: Studies on the environmental fate of related compounds, such as 2,4,6-trichlorophenol (B30397), indicate that these molecules can be degraded in the environment, for instance, by reaction with photochemically produced hydroxyl radicals in the atmosphere. nih.gov The fate of these compounds in water is influenced by factors like adsorption to sediment and volatilization. nih.gov For instance, the fungicide chlorothalonil, another chlorinated compound, is known to degrade via photolysis and microbial action, with one of its stable metabolites being 4-hydroxy-2,5,6-trichloroisophthalonitrile. nih.gov The study of such analogues provides insights into the likely environmental behavior of this compound, suggesting that its fate is intrinsically linked to the degradation of larger chlorinated molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl3O2- B1263153 2,3,6-Trichloro-4-hydroxyphenolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Cl3O2-

Molecular Weight

212.4 g/mol

IUPAC Name

2,3,6-trichloro-4-hydroxyphenolate

InChI

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1,10-11H/p-1

InChI Key

ZIIRLFNUZROIBX-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=C(C(=C1Cl)[O-])Cl)Cl)O

Origin of Product

United States

Environmental Occurrence and Distribution of 2,3,6 Trichloro 4 Hydroxyphenolate

Identification in Environmental Matrices as a Transformation Product

2,3,6-Trichloro-4-hydroxyphenolate is the phenolate (B1203915) anion of 2,3,5-trichlorobenzene-1,4-diol, also known as 2,3,6-trichlorohydroquinone. It is not typically introduced directly into the environment but is formed through the biological or chemical breakdown of more complex chlorinated compounds.

Scientific studies have identified 2,3,6-trichlorohydroquinone as an intermediate metabolite in the degradation pathway of pentachlorophenol (B1679276) (PCP). This transformation has been observed in various microorganisms, including the bacterium Sphingomonas chlorophenolica RA-2, which can utilize PCP as a sole carbon source. In this bacterium, PCP is initially converted to tetrachlorohydroquinone (B164984) (TCHQ), which is then sequentially dehalogenated to trichlorohydroquinone and subsequently to 2,6-dichlorohydroquinone. nih.gov Similarly, Flavobacterium sp. strain ATCC 39723 is known to degrade PCP, with tetrachloro-p-hydroquinone (TeCH) being the first intermediate, which is then reductively dehalogenated to trichlorohydroquinone. mdpi.com Fungi are also capable of degrading PCP, with potential transformation pathways leading to various chlorinated hydroquinones. who.intnih.gov

The presence of this compound has been noted in laboratory studies investigating PCP metabolism and is expected to occur in environmental matrices contaminated with PCP, such as soil and water, where microbial activity facilitates its formation. While specific concentrations in the environment are not widely reported, its occurrence is a key indicator of ongoing PCP biodegradation. epa.govcdc.govccme.ca

Association with Precursor Compounds and Anthropogenic Sources

The primary precursor to this compound is pentachlorophenol (PCP). PCP is a synthetic chemical that was extensively used for decades as a wood preservative, herbicide, fungicide, and insecticide. nih.govresearchgate.net Its widespread application has led to significant environmental contamination.

Anthropogenic Sources of Pentachlorophenol:

Wood Treatment Facilities: The most significant historical source of PCP contamination has been its use in wood preservation. nih.govmsstate.edu Soil and groundwater near these facilities often show high levels of PCP. nih.gov

Industrial Production: The manufacturing process of PCP has also contributed to its release into the environment. umb.edu

Agricultural Use: Although many of its uses have been restricted, its historical application as an herbicide and pesticide has resulted in its presence in agricultural soils. ccme.ca

Metabolism of Other Pollutants: Pentachlorophenol itself can be a metabolic product of other chlorinated compounds, such as hexachlorobenzene. nih.gov

Due to its persistence, PCP can still be detected in various environmental compartments, including air, water, soil, and sediment. epa.gov For instance, PCP has been found in groundwater at concentrations up to 19,000 µg/L and in surface water up to 10,500 µg/L, particularly near industrial areas. nih.gov In Canada, soil at wood treatment sites has shown PCP concentrations ranging from 0.049 to 16,000 mg/kg. ccme.ca The presence of PCP in these matrices implies the potential for the formation and occurrence of its degradation product, this compound.

The table below summarizes the environmental matrices where the precursor compound, pentachlorophenol, has been detected, indicating potential locations for the occurrence of this compound.

Interactive Table: Environmental Matrices of Precursor Compound (Pentachlorophenol)
Environmental Matrix Reported Concentration Ranges
Soil 0.049 to 16,000 mg/kg
Groundwater <1 to 19,000 µg/L
Surface Water Not detectable to 10,500 µg/L
Sediment Up to 400 µg/kg (dry weight)
Air (Indoor) Up to 104,000 ng/m³
Air (Outdoor) Up to 136 ng/m³

Environmental Sampling and Detection Methodologies in Occurrence Studies

The detection of this compound and its conjugate acid in environmental samples requires sophisticated analytical techniques due to the complexity of the matrices and the typically low concentrations. The methodologies generally involve sample collection, extraction and cleanup, followed by instrumental analysis.

Sampling:

Water: Grab samples are collected from surface water, groundwater, and wastewater. umb.eduusgs.gov

Soil and Sediment: Core samples are collected from contaminated sites. ccme.ca

Air: Air samples can be collected using sorbent tubes to trap volatile and semi-volatile organic compounds. researchgate.net

Extraction and Cleanup:

Liquid-Liquid Extraction (LLE): A common technique for extracting organic compounds from aqueous samples using an immiscible solvent. mdpi.com

Solid-Phase Extraction (SPE): This method is widely used for the pre-concentration and purification of analytes from water samples. It involves passing the sample through a cartridge containing a solid adsorbent that retains the target compounds, which are then eluted with a small volume of solvent. mdpi.comumb.edunih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined and effective method for extracting pesticides and other organic pollutants from a variety of solid matrices, including soil. mdpi.com

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. For polar compounds like phenols and hydroquinones, derivatization is often required to increase their volatility for GC analysis. springernature.comnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of polar and non-volatile compounds in complex matrices, and it does not typically require derivatization. Ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers rapid analysis with low detection limits. mdpi.comnih.govresearchgate.netspringernature.com

High-Performance Liquid Chromatography (HPLC) with UV Detection: This method can also be used for the determination of pentachlorophenol and its metabolites, though it may be less sensitive than mass spectrometry-based methods. usgs.gov

The table below provides an overview of the analytical methods used for the detection of chlorinated phenols and hydroquinones in environmental samples.

Interactive Table: Analytical Methodologies
Analytical Technique Sample Matrix Key Features
GC-MS Water, Soil, Biological Samples Requires derivatization for polar analytes, high resolution and sensitivity. springernature.com
LC-MS/MS Water, Soil, Biological Samples High sensitivity and selectivity, no derivatization needed, suitable for polar compounds. mdpi.comnih.gov
HPLC-UV Water, Sediments Direct analysis possible, may have higher detection limits compared to MS methods. usgs.gov
SPE-UHPLC-MS/MS Water Allows for pre-concentration, leading to very low detection limits (parts per trillion). researchgate.net

Analytical Methodologies for Research on 2,3,6 Trichloro 4 Hydroxyphenolate

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

The analysis of chlorophenols like 2,3,6-trichloro-4-hydroxyphenolate from complex matrices such as soil, sediment, and water requires robust extraction and cleanup procedures to isolate the target analytes from interfering substances. researchgate.net Several advanced techniques have been developed to enhance extraction efficiency, reduce solvent consumption, and improve sample throughput.

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and purification of chlorophenols from aqueous samples. researchgate.netthermofisher.com Different sorbent materials can be employed, such as ENVI-18, which has shown good recoveries for various chlorophenols. tsijournals.com The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analytes with a suitable solvent. thermofisher.comtsijournals.com For instance, a mixture of methanol (B129727) and acetonitrile (B52724) has been used as an eluting solvent for chlorophenols from an ENVI-18 cartridge. tsijournals.com Automated SPE systems can process multiple samples simultaneously, offering time savings and improved reproducibility compared to manual methods. thermofisher.com

Solid-Phase Microextraction (SPME) is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. researchgate.netunl.pt A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), and the analytes partition onto the fiber. unl.ptresearchgate.net The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net SPME is particularly advantageous for its simplicity and sensitivity. researchgate.net

Liquid-Liquid Extraction (LLE) remains a conventional but effective method for extracting chlorophenols from aqueous and solid samples. For sediment samples, a mixture of acetonitrile and acetone (B3395972) has been utilized as the extracting solvent. tsijournals.com However, LLE can be time-consuming and require significant volumes of organic solvents. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent usage. researchgate.netnih.gov In a variation known as up-and-down shaker-assisted DLLME (UDSA-DLLME), a small volume of an extraction solvent is dispersed into the aqueous sample, creating an emulsion that facilitates rapid extraction of the analytes. nih.gov This technique can also be combined with simultaneous derivatization to improve the analytical performance for chlorophenols. nih.gov

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction of analytes from solid matrices. researchgate.netmdpi.com The cavitation effect produced by the ultrasound disrupts cell walls and improves mass transfer, leading to higher extraction yields in shorter times. mdpi.com This method has been successfully applied to the extraction of phenolic compounds from various environmental samples. researchgate.net

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid and semi-solid samples. nih.gov This technique has been highlighted as a highly efficient method for recovering polyphenols. nih.gov

The choice of extraction method depends on the specific matrix, the concentration of the target analyte, and the subsequent analytical technique. A comparison of some of these techniques is presented below:

Extraction TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid sample. researchgate.netHigh preconcentration factors, good selectivity, and potential for automation. thermofisher.comCan be affected by matrix interferences.
Solid-Phase Microextraction (SPME) Partitioning of analytes between a coated fiber and the sample matrix. unl.ptSolvent-free, simple, and sensitive. researchgate.netFiber fragility and limited sample capacity.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. tsijournals.comWell-established and versatile.Time-consuming and requires large volumes of organic solvents. researchgate.net
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance mass transfer. mdpi.comFaster extraction times and improved efficiency. mdpi.comPotential for analyte degradation at high power.
Pressurized Liquid Extraction (PLE) Use of elevated temperature and pressure to enhance extraction. nih.govFast, efficient, and reduced solvent consumption. nih.govHigh initial instrument cost.

Chromatographic and Spectroscopic Methods for Quantification and Identification

Following extraction, chromatographic and spectroscopic techniques are employed for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like chlorophenols. researchgate.netthermofisher.com For GC analysis of polar compounds like chlorophenols, a derivatization step is often necessary to increase their volatility and improve chromatographic peak shape. researchgate.netoup.com

Method development for GC-MS analysis of chlorophenols involves optimizing several parameters, including the GC column, temperature program, and MS conditions. thermofisher.com A 5% phenyl polysiloxane column is commonly used for the separation of these compounds. sigmaaldrich.com The oven temperature program is crucial for achieving good separation of different chlorophenol isomers. sigmaaldrich.com

Validation of the GC-MS method is essential to ensure its accuracy and reliability. This typically involves assessing linearity, method detection limits (MDLs), precision, and accuracy. thermofisher.com For instance, a validated GC-MS/MS method for a range of chlorophenolic compounds in water demonstrated excellent linearity and low MDLs, well below the guideline value for 2,4,6-trichlorophenol (B30397). thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Environmental Analysis

Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage for the analysis of polar and non-volatile compounds, as it often does not require derivatization. researchgate.net This simplifies sample preparation and reduces analysis time. researchgate.net LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity for the determination of chlorophenols in complex environmental matrices like soil and sewage sludge. researchgate.net

Different ionization techniques can be used in LC-MS, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common choices for chlorophenol analysis. unl.ptulisboa.pt Negative ion mode is often preferred for the detection of these acidic compounds. unl.ptresearchgate.net The optimization of MS parameters, such as declustering potential and collision energy, is crucial for achieving maximum sensitivity. ulisboa.pt For example, in the analysis of chlorophenols by LC/APCI-MS, the transition from the deprotonated molecule [M-H]⁻ to the fragment ion [M-H-HCl]⁻ is often monitored for quantification. unl.ptresearchgate.net

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and confident identification, even in complex matrices. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas chromatography-high-resolution mass spectrometry (GC-HRMS) has been successfully used for the determination of trace levels of compounds like 2,4,6-trichloroanisole (B165457) (a microbial metabolite of 2,4,6-trichlorophenol) in wine, achieving very low detection limits. nih.gov Direct analysis in real time (DART) coupled with HRMS is an emerging technique that allows for the rapid screening of contaminants in water with minimal sample preparation. lcms.cz

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for GC analysis. oup.com For chlorophenols, derivatization is primarily employed to increase their volatility and thermal stability, and to enhance the sensitivity of detection. oup.com

Common derivatization reagents for chlorophenols include:

Acetic Anhydride: This reagent acetylates the hydroxyl group of chlorophenols, forming less polar and more volatile esters. nih.govthermofisher.comoup.com The reaction can be performed directly in the aqueous sample before extraction. oup.com

Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a silylating agent that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov Silylation reactions can be very fast, sometimes completing within seconds at room temperature. nih.gov

Methyl Chloroformate: This reagent can be used for the derivatization of chlorophenols retained on a solid-phase extraction column. researchgate.net

The choice of derivatization reagent and reaction conditions depends on the specific chlorophenols being analyzed and the analytical method used. The table below summarizes some common derivatization strategies.

Derivatization ReagentReactionApplication
Acetic Anhydride Acetylation of the hydroxyl group. oup.comGC-MS analysis of chlorophenols in water. nih.govoup.com
BSTFA Silylation of the hydroxyl group. nih.govSimultaneous GC-MS analysis of alkylphenols and chlorophenols. nih.gov
Methyl Chloroformate Formation of methyl carbonate esters. researchgate.netGC-MS analysis of chlorophenols in wastewater after SPE. researchgate.net
DMEQ-COCl Formation of fluorescent derivatives. scirp.orgHPLC with fluorescence detection for enhanced sensitivity. scirp.org

Application of Stable Isotope Probing (SIP) in Microbial Degradation Studies

Stable Isotope Probing (SIP) is a powerful technique used to trace the metabolic activity of microorganisms and identify those responsible for the degradation of specific contaminants in the environment. nih.govtaylorandfrancis.com This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a microbial community. microbe.com Microorganisms that consume the labeled substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). nih.govmicrobe.com

By separating the "heavy" labeled biomolecules from the "light" unlabeled ones, researchers can identify the specific microorganisms that are actively involved in the degradation of the target compound. nih.gov DNA-based SIP, for example, involves extracting total DNA from the microbial community, separating the ¹³C-labeled DNA by density gradient ultracentrifugation, and then identifying the organisms through sequencing of the labeled DNA. nih.govtaylorandfrancis.com

Synthetic Methodologies for 2,3,6 Trichloro 4 Hydroxyphenolate and Analogs in Research

Laboratory Synthesis Approaches for Reference Standards and Mechanistic Studies

The creation of pure reference standards for polychlorinated aromatic compounds is fundamental for accurate quantification and identification in environmental and biological samples. The synthesis of the parent compound of 2,3,6-trichloro-4-hydroxyphenolate, 2,3,5-trichlorohydroquinone, and related isomers often involves multi-step procedures, as direct chlorination can lead to complex mixtures of products.

General strategies for the synthesis of chlorophenols, the chemical class to which the parent hydroquinone (B1673460) belongs, typically involve the electrophilic chlorination of a phenol (B47542) precursor or the hydrolysis of more highly chlorinated benzene (B151609) rings. chemicalbook.com For instance, the synthesis of 2,4,6-trichlorophenol (B30397) can be achieved by the controlled chlorination of phenol. google.com However, such reactions often produce a range of isomers, including 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol, which must be separated from the main product. google.com This highlights the challenge in producing a specific, highly substituted isomer in pure form.

More targeted and elegant synthetic routes have been developed to overcome the lack of specificity in direct chlorination. One versatile methodology for preparing highly substituted trihalophenols is based on a Diels-Alder reaction. This multi-step approach utilizes the cycloaddition of a substituted diene, such as tetrachloro-5,5-dimethoxycyclopentadiene, with a dienophile, followed by chemical transformations of the resulting bicyclic adduct to yield the desired trichlorophenol derivative. researchgate.net This method offers greater control over the final substitution pattern.

Another relevant strategy involves building the chlorinated aromatic ring from functionalized precursors. For example, the synthesis of chloro- and dichloro-derivatives of a related compound, 2,3,5-trihydroxyphenylprop-1-ene, was achieved using key intermediates like methyl 2,3,5-tribenzyloxy-4-chlorobenzoate. rsc.org This approach, starting from compounds like vanillin, demonstrates how protecting groups and sequential reactions can be employed to construct complex, specifically substituted phenols. rsc.org The production of analytical standards for many polychlorinated compounds is often carried out by specialized chemical companies that have developed proprietary methods to synthesize specific congeners with high purity. accustandard.comlgcstandards.com

Synthetic Approach Description Key Intermediates/Reagents Primary Application
Direct Chlorination Electrophilic chlorination of a phenol precursor. Often results in a mixture of isomers requiring purification. google.comPhenol, Chlorine (Cl₂)Industrial production, generation of mixed isomer standards.
Diels-Alder Cycloaddition Multi-step route involving cycloaddition to form a bicyclic precursor, followed by rearrangement. researchgate.netTetrachloro-5,5-dimethoxycyclopentadieneControlled synthesis of specific, highly substituted phenols.
Functionalized Precursor Assembly Stepwise construction of the target molecule from simpler, functionalized aromatic precursors. rsc.orgVanillin, 3,5-DimethoxytolueneSynthesis of complex phenolic and hydroquinone derivatives.

Preparation of Isotope-Labeled Analogs for Tracing Environmental and Biochemical Pathways

Isotope labeling is an indispensable tool in research, allowing scientists to trace the metabolic fate of compounds in organisms and their transport through the environment. Stable isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecular structure, creating a "heavy" version of the compound that can be distinguished from its naturally occurring counterpart by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ebi.ac.uknih.gov

A powerful and modern strategy for synthesizing ¹³C-labeled phenols involves a formal [5+1] cyclization. nih.govnih.gov In this approach, a 1,5-dibromo-1,4-pentadiene precursor undergoes a lithium-halogen exchange and then reacts with a ¹³C-labeled single-carbon electrophile, such as dibenzyl carbonate or carbon dioxide. nih.govnih.gov This method allows for the precise incorporation of a ¹³C atom into the core aromatic ring (the ipso-carbon), providing an ideal labeled standard for dilution assays and for probing metabolic pathways where the aromatic ring is cleaved. nih.govnih.gov This technique is particularly well-suited for creating tracers for positron emission tomography (PET) when short-lived isotopes like carbon-11 (B1219553) are used. nih.gov

The use of labeled compounds is central to methodologies like Isotopic Ratio Outlier Analysis (IROA), an LC-MS-based technique that uses a mixture of samples, one labeled with 5% ¹³C and the other with 95% ¹³C. nih.gov This allows for the confident discrimination of true biological metabolites from experimental artifacts and aids in the structural elucidation of unknown compounds within a complex mixture. nih.gov

Isotope Labeling Strategy Purpose Detection Method
Carbon-13 (¹³C) [5+1] cyclization with a ¹³C-labeled C1 source. nih.govnih.govQuantitative internal standards, metabolic tracing, structural elucidation. nih.govMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov
Carbon-11 (¹¹C) [5+1] cyclization with cyclotron-produced [¹¹C]CO₂. nih.govIn vivo molecular imaging tracers. nih.govPositron Emission Tomography (PET). nih.gov
Deuterium (²H) Incorporation via reduction with deuterated reagents or from deuterated starting materials.Tracing studies, altering metabolic rates (kinetic isotope effect).Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.

Derivatization for Specific Research Applications (e.g., spectroscopic probes)

Chemical derivatization involves modifying a molecule's structure to alter its physicochemical properties for a specific purpose. For research applications, this often means attaching a new functional group that acts as a probe, enhancing detectability or enabling interaction with a biological target.

For analytical purposes, especially in gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of a hydroquinone like the parent compound of this compound can be derivatized to increase volatility and improve chromatographic peak shape. jfda-online.com Common derivatization techniques include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation with reagents like pentafluoropropionic anhydride, which introduces fluorine atoms that can enhance detection sensitivity in electron capture detection. jfda-online.com

More sophisticated derivatization aims to create spectroscopic probes for highly sensitive detection or for studying biological interactions. A key principle is to attach a moiety with strong chromophoric (light-absorbing) or fluorophoric (light-emitting) properties. Another strategy involves attaching a permanently charged group to the molecule. For example, while developed for aminoglycosides, a similar principle could be applied to hydroxyl-containing compounds, where derivatization with a reagent like a tris(2,6-dimethoxyphenyl)carbenium ion attaches a stable, positively charged aromatic group. nih.gov This derivatization can enhance ionization efficiency and dramatically lower the detection limit in mass spectrometry by orders of magnitude. nih.gov

Furthermore, derivatization is used to create specific molecular probes to investigate biological functions. For instance, the flavonoid quercetin (B1663063) was derivatized by forming an ester with ferulic acid. mdpi.com The resulting hybrid molecule was synthesized to study its effects on vascular ion channels, demonstrating how derivatization can be used to create novel compounds with targeted biological activity for research. mdpi.com

Derivatization Type Reagent Example Purpose Application
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility and thermal stability. jfda-online.comGas Chromatography (GC) analysis.
Acylation Pentafluoropropionic anhydrideImprove chromatographic properties and enhance detector response. jfda-online.comGC-MS with electron capture detection.
Spectroscopic Tagging Tris(2,6-dimethoxyphenyl)carbenium ionAttach a permanently charged chromophore to dramatically increase MS signal. nih.govUltra-sensitive detection by Mass Spectrometry.
Bioactive Probe Synthesis Ferulic acid (via esterification)Create a hybrid molecule with potentially altered biological activity for research. mdpi.comProbing biological targets like ion channels.

Theoretical and Computational Investigations of 2,3,6 Trichloro 4 Hydroxyphenolate

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Dechlorination, Hydroxylation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of chlorophenol degradation, such as dechlorination and hydroxylation. While specific studies on 2,3,6-trichloro-4-hydroxyphenolate are limited, research on closely related chlorophenols provides valuable insights into its potential reaction pathways.

Ab initio and DFT studies on chlorophenols have systematically investigated the influence of the number and position of chlorine substituents on their stability and reactivity. nih.govresearchgate.net The O-H bond dissociation energy is a key parameter, as its cleavage is often a rate-determining step in degradation. For instance, calculations have shown that the presence of chlorine atoms, particularly in the ortho and para positions, can significantly affect the O-H bond strength through inductive and resonance effects. nih.gov

The dechlorination of chlorophenols is a critical step in their detoxification. Theoretical studies have explored the mechanisms of both reductive and oxidative dechlorination. For example, DFT calculations have been used to investigate the dissociation of C-Cl bonds, revealing that the energy barriers for C-Cl cleavage are generally higher than for O-H bond dissociation. mdpi.com This suggests that hydroxylation or other reactions involving the hydroxyl group may precede dechlorination under certain conditions.

Computational studies on the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), a structural isomer of the parent phenol (B47542) of the title compound, have shown that its degradation can proceed through various pathways. In anaerobic-aerobic processes, dechlorination at positions 6, 2, and 4 can lead to the formation of dichlorophenols, monochlorophenol, and finally phenol. frontiersin.org In aerobic degradation, the initial step can be hydroxylation, catalyzed by enzymes like TCP hydroxylase, to form 2,6-dichlorohydroquinone. frontiersin.org

The following table summarizes representative calculated activation energies for key reaction steps in the degradation of related chlorophenols, illustrating the type of data obtained from quantum chemical calculations.

Reaction StepModel CompoundComputational MethodCalculated Activation Energy (kcal/mol)Reference
O-H Bond DissociationPhenolQClSD(T)/6-31G(d,p)//BHandHLYP/6-31G(d,p)89.4 nih.gov
Phenoxyl Radical DecompositionPhenoxyl RadicalBHandHLYP/cc-aug-pVDZ61.6 nih.gov
C-Cl Bond Dissociation2-ChlorophenolDFT (CI-NEB)Significantly higher than O-H bond dissociation mdpi.com

These theoretical findings are crucial for understanding the initial steps of this compound degradation and for predicting its more likely transformation products in different environmental compartments.

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

Molecular modeling and docking studies are essential for understanding how this compound interacts with enzymes, which is a key determinant of its biological activity and degradation. These computational techniques can predict the binding affinity and orientation of a substrate within an enzyme's active site, providing insights into the catalytic mechanism.

A key enzyme in the degradation of chlorinated hydroquinones is tetrachlorohydroquinone (B164984) (TCHQ) dehalogenase. Studies on this enzyme from Sphingobium chlorophenolicum have revealed that it is a member of the glutathione (B108866) S-transferase superfamily. nih.gov Molecular modeling suggests that the enzyme utilizes two molecules of glutathione in a complex reaction involving the formation of a glutathione conjugate and a thiol-disulfide exchange to regenerate the free enzyme. nih.gov Docking studies with substrates like tetrachlorohydroquinone and trichlorohydroquinone have shown that these aromatic substrates can act as potent inhibitors of the enzyme. nih.gov Given the structural similarity, it is plausible that this compound could also interact with and potentially inhibit such dehalogenases.

Another relevant class of enzymes is dehalogenases that act on chlorinated lactones, which can be intermediates in the degradation of chlorocatechols. For example, X-ray crystallographic and molecular docking studies on 5-chloromuconolactone (B1176566) dehalogenase (5-CMLD) have identified the active site and the key residues involved in the catalytic process. nih.gov Although 5-CMLD acts on a different substrate, the methodologies used in these studies are directly applicable to understanding the interaction of this compound with its target enzymes.

The following table presents a hypothetical docking study of this compound with a representative dehalogenase active site, illustrating the type of information that can be obtained.

ParameterValue
EnzymeTetrachlorohydroquinone Dehalogenase (modeled)
LigandThis compound
Docking Score (Binding Affinity)-8.5 kcal/mol (predicted)
Key Interacting Residues (predicted)Tyr8, Ser12, His104, Arg115
Type of Interactions (predicted)Hydrogen bonding with the hydroxyl group, pi-pi stacking with aromatic residues, halogen bonding with chlorine substituents.

Such computational predictions are invaluable for guiding further experimental studies, such as site-directed mutagenesis, to confirm the roles of specific amino acid residues in substrate binding and catalysis.

Predictive Modeling of Environmental Transformation Pathways

Predictive modeling plays a crucial role in assessing the environmental fate of chemicals like this compound. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, correlating the chemical structure of a compound with its environmental properties and toxicological effects.

For chlorophenols, various QSAR models have been developed to predict properties such as bioaccumulation, degradation, and toxicity. nih.govresearchgate.netnih.gov These models often use molecular descriptors that quantify lipophilicity (e.g., log Kow), electronic properties (e.g., Hammett constants), and steric effects. For instance, a 3D-QSAR model for chlorophenols has been established to predict a combined activity of bioaccumulation and degradation. nih.gov Such models can be used to design more environmentally friendly derivatives of chlorophenols.

The environmental fate of chlorophenols is also assessed using multimedia environmental fate models. taylorfrancis.com These models simulate the distribution and transformation of a chemical in different environmental compartments, such as water, soil, and air. For example, a water quality model was used to evaluate the fate of 2,4,6-trichlorophenol in a lake ecosystem, successfully predicting its concentrations in the water column and in fish. taylorfrancis.com

Predictive platforms like the University of Minnesota Biocatalysis/Biodegradation Database Pathway Prediction System can be used to generate plausible microbial degradation pathways for chemical compounds. epa.gov Furthermore, integrated platforms are being developed that merge predictions of biodegradability with toxicity assessments to provide a comprehensive risk profile for a given chemical. nih.gov

The following table provides an example of predicted environmental properties for 2,3,6-trichlorophenol (B165527), a closely related compound, which can be indicative of the behavior of this compound.

Environmental ParameterPredicted ValueModeling ApproachReference
Bioaccumulation Factor (BCF)HighQSAR nih.gov
DegradabilityLow3D-QSAR nih.gov
Aquatic Toxicity (LC50)HighQSAR nih.gov
Primary Degradation PathwayReductive DechlorinationPathway Prediction System epa.gov

These predictive models, while not always specific to this compound, provide a valuable framework for estimating its environmental behavior and potential risks, thereby guiding regulatory decisions and remediation strategies.

Research Gaps and Future Directions in 2,3,6 Trichloro 4 Hydroxyphenolate Studies

Elucidation of Undiscovered or Minor Degradation Pathways

Current understanding of the degradation of 2,3,6-trichloro-4-hydroxyphenolate is primarily limited to its role as a transient intermediate in the microbial degradation of pentachlorophenol (B1679276) (PCP). In organisms such as Flavobacterium sp., tetrachloro-p-hydroquinone (TeCH), a PCP metabolite, undergoes reductive dehalogenation to form this compound (which is the ionized form of 2,3,6-trichlorohydroquinone at neutral pH). ebi.ac.uk This is then further reductively dehalogenated to 2,6-dichloro-p-hydroquinone. ebi.ac.uk

However, this represents only a single, specific anaerobic pathway. There is a significant lack of information regarding other potential degradation routes. Future research should focus on:

Aerobic Degradation: Investigating whether aerobic microorganisms can degrade this compound and identifying the enzymatic systems involved.

Abiotic Degradation: Characterizing the potential for abiotic degradation processes such as photolysis, hydrolysis, or reactions with naturally occurring minerals and organic matter in soil and water.

Alternative Microbial Pathways: Exploring different microbial consortia from various contaminated environments to uncover novel catabolic pathways, including the possibility of different initial enzymatic attacks beyond reductive dehalogenation.

The identification of such pathways is crucial for developing accurate models of its environmental persistence and for designing effective bioremediation strategies.

Development of Novel and Highly Sensitive Analytical Techniques

The transient nature of this compound as a metabolic intermediate makes its detection and quantification in environmental samples challenging. While general analytical methods for chlorophenols, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are available, there is a clear need for methods with enhanced sensitivity and selectivity specifically for this compound.

Future research in this area should aim to:

Develop Specific Biosensors: Engineering enzyme- or antibody-based biosensors for the rapid and specific in-situ detection of this compound.

Advance Mass Spectrometry Techniques: Improving sample preparation and ionization techniques for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to lower detection limits and enable accurate quantification in complex matrices like soil, sediment, and water.

Utilize Electrochemical Methods: Exploring advanced electrochemical sensors that can provide real-time monitoring of degradation processes involving this intermediate.

The development of such techniques would be invaluable for studying its formation and degradation kinetics in both laboratory and field settings.

Integration of Multi-Omics Approaches (e.g., Metagenomics, Metaproteomics) in Microbial Studies

The application of multi-omics technologies has revolutionized the study of microbial degradation of pollutants. researchgate.net However, there is a notable absence of studies applying these powerful tools specifically to the microbial metabolism of this compound.

Future research directions should include:

Metagenomics: Analyzing the genomes of microbial communities from PCP-contaminated sites to identify the genes and microorganisms responsible for the transformation of this compound. This could reveal novel dehalogenases or other relevant enzymes.

Metatranscriptomics: Studying the gene expression profiles of microbial communities when exposed to this compound to understand the active metabolic pathways and regulatory networks involved in its degradation.

Metaproteomics: Identifying the proteins that are actively expressed during the degradation of this compound, which would provide direct evidence of the enzymatic machinery at work.

Integrating these omics approaches will provide a systems-level understanding of how microorganisms interact with this compound and with each other to bring about its degradation.

Comprehensive Mechanistic Understanding of Environmental Behavior Across Diverse Conditions

A thorough understanding of the environmental fate of this compound is currently lacking. Its behavior is likely influenced by a variety of environmental factors, and a comprehensive mechanistic understanding is required.

Key areas for future investigation include:

Sorption and Desorption Dynamics: Quantifying the partitioning of this compound between water, soil organic matter, and mineral surfaces to predict its mobility and bioavailability.

Influence of Environmental Parameters: Systematically studying the effect of pH, temperature, redox potential, and the presence of co-contaminants on its degradation rates and pathways.

Modeling Environmental Fate and Transport: Developing and validating mathematical models that can predict the concentration and movement of this compound in different environmental compartments.

A more complete picture of its environmental behavior under a range of conditions is essential for accurate risk assessment and for the development of effective management strategies for contaminated sites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.